molecular formula C13H20N2S B11945383 3-Phenyl-1,1-di(propan-2-yl)thiourea CAS No. 18764-68-6

3-Phenyl-1,1-di(propan-2-yl)thiourea

Cat. No.: B11945383
CAS No.: 18764-68-6
M. Wt: 236.38 g/mol
InChI Key: ROCDAFMDZLDGDA-UHFFFAOYSA-N
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Description

1,1-diisopropyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a thiocarbonyl group (C=S) bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-diisopropyl-3-phenyl-2-thiourea can be synthesized through a condensation reaction between aniline derivatives and isothiocyanates. One common method involves the reaction of 1,1-diisopropyl-3-phenyl-2-isothiocyanate with aniline in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 1,1-diisopropyl-3-phenyl-2-thiourea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-diisopropyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-diisopropyl-3-phenyl-2-thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-diisopropyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-diisopropyl-3-phenyl-2-thiourea is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

18764-68-6

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

3-phenyl-1,1-di(propan-2-yl)thiourea

InChI

InChI=1S/C13H20N2S/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16)

InChI Key

ROCDAFMDZLDGDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=S)NC1=CC=CC=C1

Origin of Product

United States

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